molecular formula C15H12ClNO3 B11095815 Methyl 3-[(4-chlorobenzoyl)amino]benzoate

Methyl 3-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B11095815
M. Wt: 289.71 g/mol
InChI Key: MMXNMBUCFUNYJU-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a chlorobenzoyl group attached to an amino benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chlorobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the benzoic acid and the acyl chloride group of the chlorobenzoyl chloride. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 3-[(4-chlorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-chlorobenzoyl)amino]benzoate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)11-3-2-4-13(9-11)17-14(18)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,18)

InChI Key

MMXNMBUCFUNYJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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